![molecular formula C21H15N3O6 B14358796 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide CAS No. 93576-79-5](/img/structure/B14358796.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the condensation of p-hydroxy acetanilide with p-chloronitrobenzene in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (135-140°C) . The intermediate product is then subjected to further reactions to introduce the nitro and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Nitroscanate: An anthelmintic drug with a similar nitro-phenyl structure.
Nitrofen: An herbicide structurally related to nitroscanate.
Amoscanate, Amocarzine, Nitrodan: Other anthelmintic drugs belonging to the nitro phenyl class.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is unique due to its specific arrangement of nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
93576-79-5 |
|---|---|
Molecular Formula |
C21H15N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H15N3O6/c25-21(13-6-15-4-2-1-3-5-15)22-19-12-11-18(14-20(19)24(28)29)30-17-9-7-16(8-10-17)23(26)27/h1-14H,(H,22,25) |
InChI Key |
LSLINCFBYOQVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
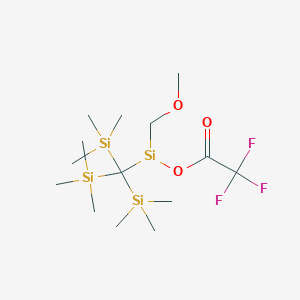

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
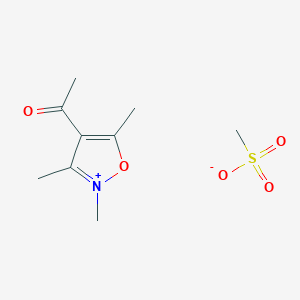
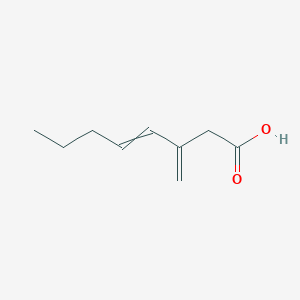
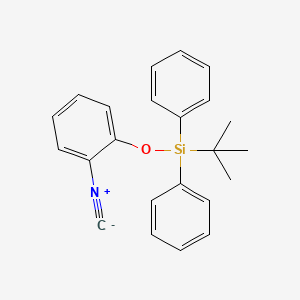
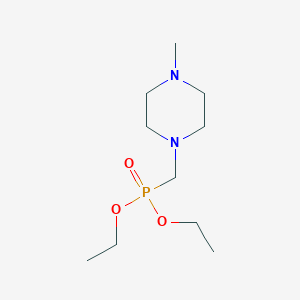
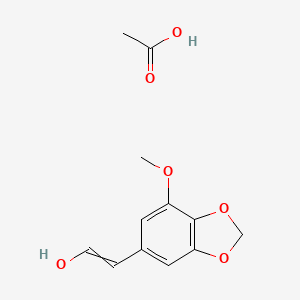

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
